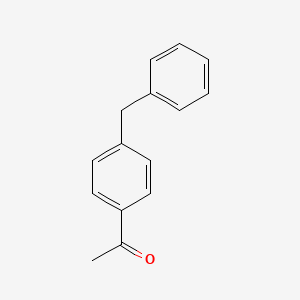
3-(4-羟基苯基)-3-氧代丙酸甲酯
概述
描述
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is a methyl ester resulting from the formal condensation of the carboxy group of phloretic acid with methanol . It functions as a nitrification inhibitor and a plant growth regulator . It is a member of phenols and a methyl ester .
Synthesis Analysis
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate has been used in the synthesis of bio-based copolyesters . It has also been identified as a component of root exudates in plants like Sorghum bicolor .Molecular Structure Analysis
The molecular formula of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is C10H12O3 . The structure contains a phenolic group with the OH being coplanar with the phenyl ring .Chemical Reactions Analysis
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate modulates plant growth and secondary metabolite accumulation by inducing metabolic changes . It has been found to increase the peroxidase activity in perilla roots .Physical And Chemical Properties Analysis
The molecular weight of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate is 180.20 g/mol . More detailed physical and chemical properties are not available in the search results.科学研究应用
Here is a comprehensive analysis of the scientific research applications of Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate, organized into separate sections for each application:
Antidiabetic Agent Development
This compound is used in the preparation of potent and orally available G protein-coupled receptor 40 (GPR40) agonists, which are potential antidiabetic agents. GPR40 agonists can enhance insulin secretion in response to elevated blood glucose levels, offering a promising approach for diabetes treatment .
Nitrification Inhibition
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate: functions as a nitrification inhibitor in soil. It is a root exudate that can modulate nitrogen cycling in agricultural systems, potentially reducing nitrate leaching and nitrous oxide emissions .
Root System Architecture Modulation
This compound influences plant growth by modulating root system architecture (RSA). It inhibits primary root elongation and promotes lateral root formation, which can affect nutrient uptake efficiency and plant stability .
Plant Growth Regulation
Apart from its role as a nitrification inhibitor, Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate also has direct effects on plant growth. The physiological and molecular mechanisms underlying its growth-modulating properties are subjects of ongoing research .
Enzymatic Coupling in Protein Modification
It may be used in enzymatic coupling processes to attach saccharides to proteins, which is a technique used in various biochemical applications including drug development and biomarker research .
Analytical Chemistry
The compound’s structure and properties are analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC to understand its behavior and interactions in different chemical environments .
作用机制
Target of Action
Methyl 3-(4-hydroxyphenyl)-3-oxopropanoate (MHPP) primarily targets the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses, inflammation, and the regulation of cell proliferation .
Mode of Action
For instance, it has been found to function as a nitrification inhibitor in soil .
Biochemical Pathways
MHPP affects several biochemical pathways. It has been found to modulate the growth and metabolism of leaves and roots in distinct pathways . The genes involved in the phenylpropanoid metabolism pathway showed opposite expression patterns between the roots and leaves, thereby resulting in the differential accumulation of secondary metabolites in the roots and leaves .
Pharmacokinetics
It’s known that mhpp undergoes rapid metabolism and wide tissue distribution .
Result of Action
MHPP modulates plant growth and root system architecture (RSA) by inhibiting primary root elongation and promoting lateral root formation . Furthermore, the differential expression of PER genes and elevated peroxidase activity in the MHPP-treated roots were responsible for modulating the equilibrium of ROS and the components of lignin and phenolic compounds, thereby affecting plant growth and secondary metabolite accumulation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of MHPP. For instance, MHPP shows considerable application potential in the development of cost-effective agricultural strategies for crop cultivation . The rates of MHPP were chosen according to a study because their results showed that the inhibitory effect of MHPP on nitrification was the highest at 1000 mg kg -1, moderate at 500 mg kg -1, and the smallest at 100 mg kg -1 .
安全和危害
未来方向
属性
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-3-oxopropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O4/c1-14-10(13)6-9(12)7-2-4-8(11)5-3-7/h2-5,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZOFEVHSVUBEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30333499 | |
| Record name | Methyl (4-Hydroxybenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32066-29-8 | |
| Record name | Methyl (4-Hydroxybenzoyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30333499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

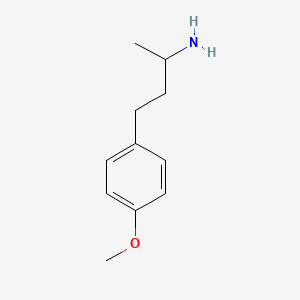
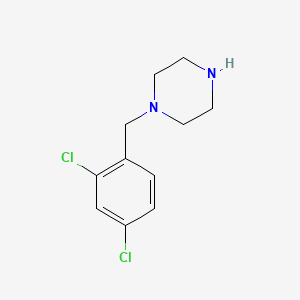


![2-[13-(Furan-3-yl)-2-hydroxy-4-methoxycarbonyl-4,8,10,12-tetramethyl-7-oxo-16-oxatetracyclo[8.6.0.03,8.011,15]hexadeca-5,11-dien-9-yl]acetic acid](/img/structure/B1362685.png)
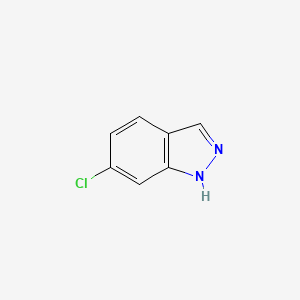
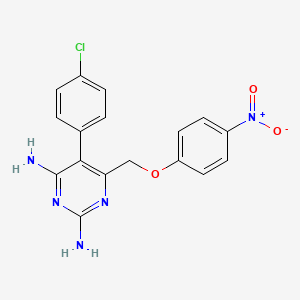


![1-(3-Methoxy-benzyl)-[1,4]diazepane](/img/structure/B1362696.png)
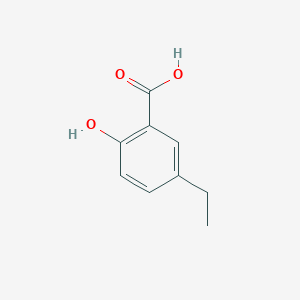
![1-[4-(3-Methylphenyl)piperazin-1-yl]ethanone](/img/structure/B1362703.png)
